(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole
Overview
Description
(4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole is a useful research compound. Its molecular formula is C15H22N2 and its molecular weight is 230.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Central Nervous System Activities
Compounds derived from (4As,9Br)-5-Isobutyl-2,3,4,4A,5,9B-Hexahydro-1H-Pyrido[4,3-B]Indole have been studied for their effects on the central nervous system. The synthesis of these derivatives and their influence on CNS activities have been reported. The substituents at various positions, particularly the 2, 5, and 8 positions, along with the relative configuration of the 4a and 9b positions, were found to impact the potency of CNS activities. Some derivatives demonstrated notable neuroleptic activity, even surpassing that of parent compounds in certain cases (Nagai, Irie, Masuda, Oka, & Uno, 1979).
Neuroleptic Properties
Studies on the neuroleptic properties of this compound derivatives have shown that compounds from this series consistently display efficacy in displacing [3H]spiroperidol from striatal dopamine receptors in vitro. Particularly, derivatives with substituents at position 2, derived from butyrophenone moieties, exhibited exceptional in vivo potency. The out-of-plane distance for the basic nitrogen in these neuroleptic molecules is suggested as a critical factor for their activity (Welch, Harbert, Weissman, & Koe, 1986).
Synthesis and Pharmacological Application
The synthesis and potential pharmacological applications of various derivatives of this compound have been a subject of interest. Different methods of synthesis and the resultant pharmacological activities, such as antihistamine, neuroleptic, antiarrhythmogenic, antioxidant, and other properties, have been explored. Some derivatives are already used as medicinal preparations (Ivanov, Afanas'ev, & Bachurin, 2001).
Antitumor Activity
Research into the antitumor activity of derivatives of this compound has also been conducted. Various derivatives have been synthesized and evaluated for their potential as antineoplastic agents. Some specific derivatives demonstrated promising antitumor properties in vitro and in vivo on experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).
Properties
IUPAC Name |
(4aS,9bR)-5-(2-methylpropyl)-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-11(2)10-17-14-6-4-3-5-12(14)13-9-16-8-7-15(13)17/h3-6,11,13,15-16H,7-10H2,1-2H3/t13-,15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMIEJOTIFAOJ-ZFWWWQNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2CCNCC2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1[C@H]2CCNC[C@H]2C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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